molecular formula C14H12ClN3O5S B3579242 N-[4-(aminosulfonyl)benzyl]-4-chloro-2-nitrobenzamide

N-[4-(aminosulfonyl)benzyl]-4-chloro-2-nitrobenzamide

Cat. No.: B3579242
M. Wt: 369.8 g/mol
InChI Key: PIGMORZXKPDGMR-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-4-chloro-2-nitrobenzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an aminosulfonyl group attached to a benzyl ring, which is further connected to a 4-chloro-2-nitrobenzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-4-chloro-2-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce a nitro group at the 2-position, forming 4-chloro-2-nitrobenzamide.

    Sulfonation: The benzyl group is then sulfonated to introduce the aminosulfonyl group.

    Coupling: The sulfonated benzyl group is coupled with the nitrated benzamide under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)benzyl]-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The aminosulfonyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Formation of N-[4-(aminosulfonyl)benzyl]-4-chloro-2-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-4-chloro-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase (DHFR).

    Medicine: Investigated for its antimicrobial and anticancer properties due to its ability to inhibit key enzymes and disrupt cellular processes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. By inhibiting DHFR, this compound can disrupt the proliferation of cancer cells and microorganisms.

Comparison with Similar Compounds

N-[4-(aminosulfonyl)benzyl]-4-chloro-2-nitrobenzamide can be compared with other sulfonamide derivatives, such as:

    N-[4-(aminosulfonyl)benzyl]acetamide: Similar structure but lacks the chloro and nitro groups.

    N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide: Contains a cyano group instead of the nitro group.

    N-[3,5-bis(aminosulfonyl)-2-thienyl]acetamide: Contains a thienyl ring instead of the benzyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-2-nitro-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O5S/c15-10-3-6-12(13(7-10)18(20)21)14(19)17-8-9-1-4-11(5-2-9)24(16,22)23/h1-7H,8H2,(H,17,19)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGMORZXKPDGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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